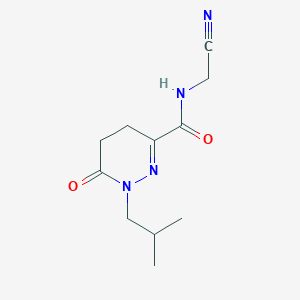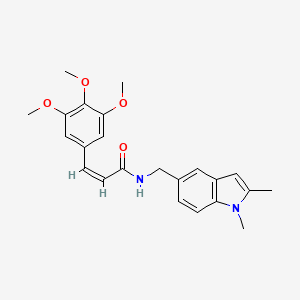
(Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as DIM-LG-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of indole-based compounds and has been shown to possess a wide range of biological activities.
Applications De Recherche Scientifique
Crystal Structure Analysis
- Crystal Structure of Related Compounds : Compounds similar to (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, such as (E)-13-{4-[(Z)-2-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl}parthenolide, have been analyzed for their crystal structure. These studies provide insights into the molecular configuration and spatial arrangement of similar compounds (Penthala et al., 2014).
Synthesis and Polymerization
- Synthesis of Novel Functional Acrylamides : Research has been conducted on the synthesis of novel functional acrylamides, which are structurally related to (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. These studies focus on efficient synthesis methods and potential applications in polymerization (Ling et al., 1999).
Medicinal Chemistry
- Antinarcotic Agents : Compounds with a structure involving 3,4,5-trimethoxyphenyl acrylamides, closely related to the compound , have been synthesized and evaluated as potential antinarcotic agents. Their interaction with serotonergic receptors highlights their medicinal chemistry applications (Jung et al., 2009).
Cancer Research
- Cancer Tyrosine Kinase Imaging : Derivatives of (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide have been explored for their potential in imaging cancer tyrosine kinase using positron emission tomography, indicating a role in cancer research and diagnosis (Wang et al., 2005).
Tissue Engineering
- Poly(N-isopropyl acrylamide)-based Scaffolds : Research in tissue engineering has utilized polymers based on N-isopropyl acrylamide, a compound structurally related to (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. These studies focus on developing scaffolds with controlled porosity for tissue engineering applications (Galperin et al., 2010).
Antiviral Research
- Rupestonic Acid Derivatives for Influenza Viruses : Derivatives containing elements similar to the compound have been synthesized and tested for antiviral activities against influenza viruses. This highlights its potential application in the development of antiviral drugs (He et al., 2014).
Antifungal Agents
- Potential Antifungal Agents : Compounds derived from structures similar to (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide have been studied for their antifungal properties, indicating potential in antifungal agent development (Gomha & Abdel‐Aziz, 2012).
Antimicrobial Applications
- Antimicrobial Polyacrylamides : Research has been conducted on polycyclic chalcone-containing polyacrylamides, which are structurally related to the compound . These studies explore their potential as potent antimicrobial agents (Boopathy et al., 2017).
Propriétés
IUPAC Name |
(Z)-N-[(1,2-dimethylindol-5-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-15-10-18-11-17(6-8-19(18)25(15)2)14-24-22(26)9-7-16-12-20(27-3)23(29-5)21(13-16)28-4/h6-13H,14H2,1-5H3,(H,24,26)/b9-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIFUIAMQNIZSP-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3013454.png)
![1-Methylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B3013455.png)

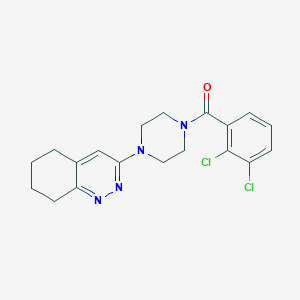
![2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B3013461.png)
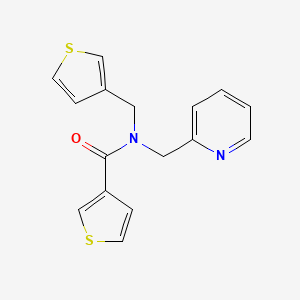
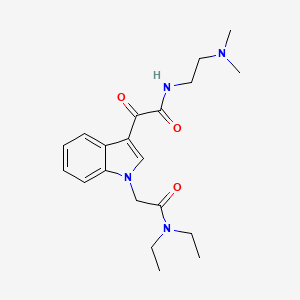
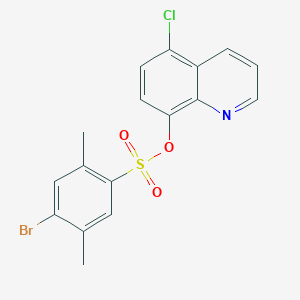
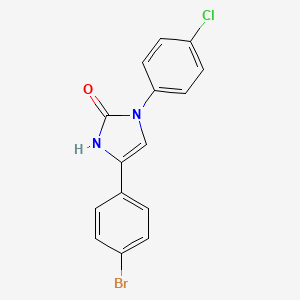

![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid](/img/structure/B3013468.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3013470.png)
